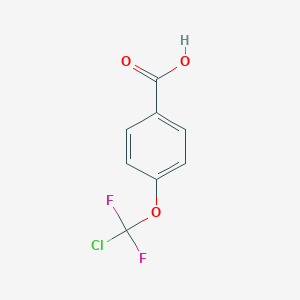

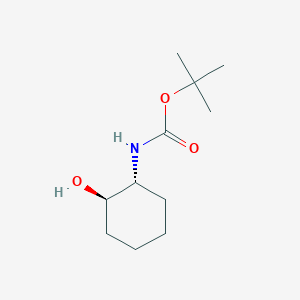

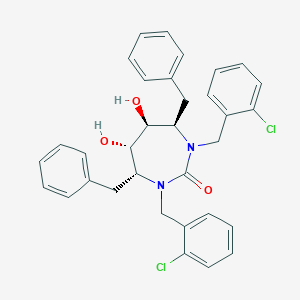

![molecular formula C11H19NO4 B123552 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic Acid CAS No. 156047-41-5](/img/structure/B123552.png)

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic Acid

Overview

Description

Molecular Structure Analysis

The InChI string for this compound isInChI=1S/C11H19NO4/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h8H,1,6H2,2-5H3,(H,12,15)(H,13,14). This provides a detailed description of the compound’s molecular structure, including the arrangement of atoms and the connectivity between them.

Scientific Research Applications

Photoactive Peptide Synthesis

An interesting application is in the synthesis of photoactive peptides. The compound can be used to build diarylethene (DAE) amino acids into peptides/peptidomimetics, which are then used in the preparation of diverse photoactive molecules. These peptides are interesting as building units in light-sensitive supramolecular systems, potentially leading to new smart drugs .

Molecular Photoswitches

Boc-2-methallyl-glycine: contributes to the field of molecular photoswitches. It is used to create diarylethene amino acids, which are incorporated into peptides to make them light-controllable. This has implications for developing smart materials and drugs that can be controlled using light .

Mechanism of Action

Target of Action

Similar compounds have been known to targettyrosine-protein phosphatase non-receptor type 1 .

Mode of Action

It’s known that the compound is used in peptide synthesis . The compound, being a tert-butoxycarbonyl (Boc) protected amino acid, is likely to interact with its targets by forming peptide bonds .

Biochemical Pathways

It’s known that boc-protected amino acids are used in peptide synthesis, which is a crucial process in protein biosynthesis .

Pharmacokinetics

It’s known that boc-protected amino acids are used in peptide synthesis, which suggests that they are likely to be metabolized and eliminated in a manner similar to other amino acids .

Result of Action

It’s known that boc-protected amino acids are used in peptide synthesis, which suggests that they play a role in protein biosynthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the solubility of Boc-protected amino acids in different solvents can affect their reactivity and efficacy in peptide synthesis . Furthermore, temperature can also influence the reaction rate and yield .

Safety and Hazards

Specific safety and hazard information for “4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic Acid” is not available in the search results. It’s always important to handle chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to safe laboratory practices .

properties

IUPAC Name |

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h8H,1,6H2,2-5H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHWOMLAFEJVSSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic Acid | |

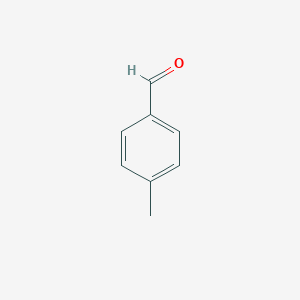

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

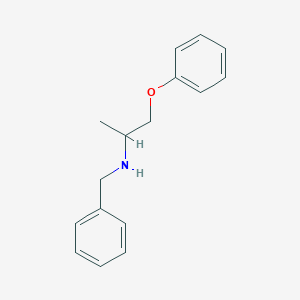

![2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol](/img/structure/B123479.png)

![4-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]aniline](/img/structure/B123486.png)

![6-Acetylpyrrolo[1,2-a]pyrazine](/img/structure/B123494.png)

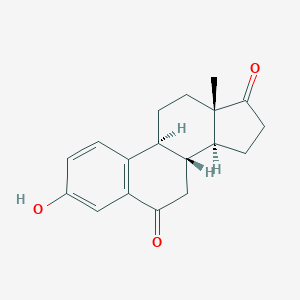

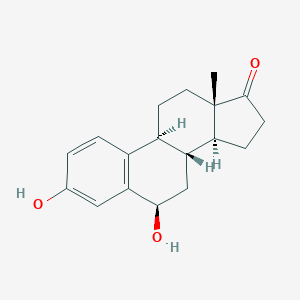

![(8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B123496.png)